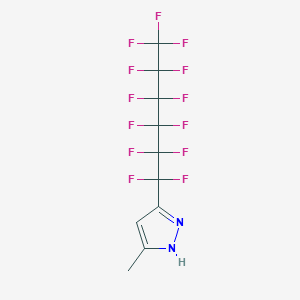

3-(全氟-1-己基)-5-(甲基)吡唑

描述

The compound "3-(Perfluoro-1-hexyl)-5-(methyl)pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their diverse range of biological activities and applications in various fields, including agriculture, pharmaceuticals, and materials science. The perfluoroalkyl group in the compound suggests that it may exhibit unique physical and chemical properties due to the presence of highly electronegative fluorine atoms.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of perfluoroalkyl-substituted pyrazoles, the introduction of the perfluoroalkyl group can be achieved through various synthetic strategies, such as the reaction of acylsilanes with perfluoroorganometallic reagents . Additionally, the synthesis of related compounds, such as 3,5-bis(trifluoromethyl)pyrazoles, has been reported using sulfur tetrafluoride to transform the carboxylic group into a trifluoromethyl group . These methods highlight the versatility and adaptability of pyrazole chemistry for introducing a wide range of substituents.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For instance, the structure of 3,5-bis(trifluoromethyl)pyrazole has been analyzed in both the gas phase and solid state, revealing the formation of tetramers through N–H···N hydrogen bonds and the presence of proton disorder . Similarly, the molecular structure of other pyrazole derivatives has been confirmed using single-crystal X-ray diffraction studies, which also provide insights into the stabilization of the crystal structure through intermolecular interactions .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions due to the presence of reactive functional groups. For example, the reaction of 3-substituted pyrazoles with NaBH4 can yield sodium salts of tris(pyrazolyl)borates, which can further react to form metal complexes . Additionally, pyrazoles can undergo cyclocondensation reactions to form antimicrobial agents , and their functionalized side chains can be modified through nucleophilic substitution reactions to produce ligands for coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. The introduction of perfluoroalkyl groups can significantly alter properties such as hydrophobicity, chemical stability, and reactivity. For instance, the presence of trifluoromethyl groups has been shown to affect the pKa values and fluorescence properties of pyrazoles . The perfluoroalkyl substituents also influence the NMR and IR spectroscopic characteristics of the compounds, as observed in the characterization of tris(pyrazolyl)borates . Furthermore, the electronic properties, such as the energy gap between frontier molecular orbitals, can be indicative of potential nonlinear optical activity .

科学研究应用

合成和药物学观点

甲基连接的吡唑

甲基取代的吡唑已被确定为有效的药物支架,表现出广泛的生物活性。这些活性源于吡唑独特的结构特征,使其在药物发现和开发中具有价值。这些衍生物的合成对于探索它们在药物化学中的潜力至关重要,包括它们在抗癌、抗炎和抗菌应用中的作用 (Sharma 等人,2021 年).

六取代吡唑啉

六取代吡唑啉的结构独特性,源自吡唑前体,展示了吡唑在合成化学中的多功能性。这些衍生物已因其产生新型环丙烷化合物的潜力而受到探索,展示了吡唑在创建复杂分子结构中的合成效用 (Baumstark 等人,2013 年).

吡唑杂环合成

吡唑衍生物作为合成各种生物活性化合物的关键中间体。它们并入其他杂环系统扩展了潜在活性生物剂的类别,突出了吡唑部分在药物化学中的重要性 (Dar 和 Shamsuzzaman,2015 年).

三氟甲基吡唑

三氟甲基的存在,尤其是在吡唑核上的特定位置,与化合物活性谱的变化有关。三氟甲基吡唑因其抗炎和抗菌特性而受到关注,强调了官能团操作在调节吡唑衍生物生物活性中的作用 (Kaur 等人,2015 年).

属性

IUPAC Name |

5-methyl-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F13N2/c1-3-2-4(25-24-3)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVRSXJNRYYOAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F13N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379870 | |

| Record name | 3-(Perfluoro-1-hexyl)-5-(methyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129257-23-4 | |

| Record name | 3-(Perfluoro-1-hexyl)-5-(methyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030949.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine](/img/structure/B3030958.png)

![Acetic acid, [4-(hydroxymethyl)phenoxy]-, methyl ester](/img/structure/B3030962.png)

![2,3-Dichloropyrido[1,2-A]pyrimidin-4-one](/img/structure/B3030972.png)